molecular formula C15H10INO B1293263 2-(2-Cyanophenyl)-2'-iodoacetophenone CAS No. 898784-29-7

2-(2-Cyanophenyl)-2'-iodoacetophenone

Cat. No.: B1293263
CAS No.: 898784-29-7
M. Wt: 347.15 g/mol
InChI Key: LXHQVUGBMHXYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a cyanophenyl group and an iodoacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenyl)-2’-iodoacetophenone typically involves the reaction of 2-cyanophenylboronic acid with 2-iodoacetophenone under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of 2-(2-Cyanophenyl)-2’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenyl)-2’-iodoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-(2-Cyanophenyl)-2’-iodoacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)-2’-iodoacetophenone involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenyl)acetic acid
  • 2-Cyanophenylboronic acid
  • 2-Cyanophenylboronic acid 1,3-propanediol ester

Uniqueness

2-(2-Cyanophenyl)-2’-iodoacetophenone is unique due to the presence of both a cyanophenyl group and an iodoacetophenone moiety. This combination imparts distinct chemical reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHQVUGBMHXYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642322
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-29-7
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.